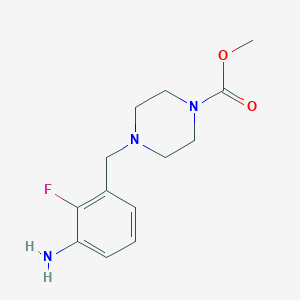

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester

Description

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester is a piperazine-derived compound featuring a 3-amino-2-fluoro-benzyl substituent and a methyl ester group. This structure combines a fluorinated aromatic ring with a piperazine core, which is commonly utilized in medicinal chemistry for its ability to modulate pharmacokinetic properties and receptor interactions. This compound is structurally analogous to several bioactive molecules targeting enzymes, receptors, or ion channels, as evidenced by its similarity to compounds in antiviral, anticancer, and CNS drug research .

Properties

IUPAC Name |

methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14/h2-4H,5-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDHXGBVJICHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-70-2 | |

| Record name | methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(3-Amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester (CAS No. 873697-70-2) is a chemical compound with the molecular formula C13H18FN3O2 and a molecular weight of 267.3 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antichlamydial applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H18FN3O2 |

| Molecular Weight | 267.30 g/mol |

| CAS Number | 873697-70-2 |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the biological activity of compounds related to piperazine derivatives, including 4-(3-amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester. Research indicates that derivatives of piperazine exhibit significant antimicrobial properties against various pathogens.

- Antichlamydial Activity : A study demonstrated that certain synthesized piperazine derivatives showed selective activity against Chlamydia species, suggesting that modifications to the piperazine scaffold can enhance its efficacy against these pathogens . The presence of specific substituents, such as the amino and fluoro groups in this compound, may contribute to its bioactivity.

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed moderate activity against strains like Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .

The mechanism by which piperazine derivatives exert their biological effects often involves interaction with bacterial cell wall synthesis or inhibition of specific enzymatic pathways essential for bacterial survival. For instance, compounds that activate ClpP, a protease involved in protein quality control in bacteria, have shown promise as antibiotics .

Study on Antimicrobial Efficacy

A comprehensive study assessed various piperazine derivatives for their antimicrobial efficacy. Among them, 4-(3-amino-2-fluoro-benzyl)-piperazine-1-carboxylic acid methyl ester was included in a broader investigation into structure-activity relationships (SAR). The study found that modifications at the benzyl position significantly influenced the antimicrobial potency:

- Compounds with electron-withdrawing groups : Enhanced activity against Chlamydia.

- Fluorinated analogs : Generally exhibited lower activity compared to chlorinated or other substituted variants.

The findings suggested that careful tuning of substituents on the piperazine ring can lead to compounds with improved selectivity and potency against target pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical or synthetic

Key Observations

Ester Group Impact :

- Methyl esters (e.g., target compound) generally offer better aqueous solubility than tert-butyl esters (e.g., ) but may exhibit shorter half-lives due to esterase susceptibility. Ethyl esters (e.g., 9b in ) balance yield (89.1%) and stability, making them preferred in scalable syntheses .

- Allyl and isobutyl esters (e.g., 9c and 9d) show reduced yields (69.6–82.0%), likely due to steric hindrance during coupling reactions .

Fluorine Positioning: The 2-fluoro substitution on the benzyl ring (target compound) may enhance metabolic stability and membrane permeability compared to 3-fluoro-phenyl-ethyl derivatives (e.g., 301a in ) . Fluorine in aromatic systems often reduces off-target interactions by limiting π-π stacking with non-target proteins .

This contrasts with nitro- or bromo-substituted analogues (e.g., ), which require additional reduction steps for bioactivation .

Biological Activity :

- Piperazine derivatives with tert-butyl esters (e.g., ) are common in kinase inhibitors (e.g., LB-100 in ) due to their bulky, protective groups.

- Compounds with pyridinyl or imidazolyl substituents (e.g., ) show multi-target activity, including FPTase inhibition, but lack the fluorine-enhanced specificity of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.